2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1260779-70-1
VCID: VC0059198
InChI: InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6/h1-2,5-6,13H,3-4H2
SMILES: C1C(CN1)C2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C9H9F3N2
Molecular Weight: 202.18

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine

CAS No.: 1260779-70-1

Cat. No.: VC0059198

Molecular Formula: C9H9F3N2

Molecular Weight: 202.18

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine - 1260779-70-1

Specification

CAS No. 1260779-70-1
Molecular Formula C9H9F3N2
Molecular Weight 202.18
IUPAC Name 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6/h1-2,5-6,13H,3-4H2
Standard InChI Key VTOMIJLPOWJWGB-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine combines two key structural elements: an azetidine ring connected at the 3-position to a pyridine ring containing a trifluoromethyl substituent at position 5. This unique combination creates a molecule with distinctive chemical and potential pharmacological properties.

Structural Components

The azetidine component is a four-membered heterocyclic ring containing one nitrogen atom. This highly strained ring system contributes unique conformational properties that can significantly influence molecular recognition events in biological systems. The connection at the 3-position of the azetidine creates a specific spatial arrangement that may be critical for potential biological activities.

  • It enhances lipophilicity, potentially improving membrane permeability

  • It alters the electronic distribution within the pyridine ring

  • It provides metabolic stability against oxidative metabolism

  • It can function as a hydrogen-bond acceptor in biological interactions

Physical and Chemical Properties

Based on structural analysis, 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine would be expected to exhibit the following physicochemical properties:

  • A crystalline solid under standard conditions

  • Enhanced lipophilicity compared to non-fluorinated analogues

  • Moderate to good solubility in organic solvents

  • Limited water solubility

  • Stability against oxidative metabolism due to the trifluoromethyl group

  • Weak basicity from the nitrogen atoms in both rings

Synthesis Methods

The preparation of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine requires specialized synthetic approaches. Based on established methodologies for related compounds, several synthetic routes can be proposed.

Azetidine Ring Formation

The azetidine component represents a synthetic challenge due to the strain inherent in four-membered rings. Several approaches to azetidine synthesis have been reported in the literature that could be adapted for this compound.

One potential approach involves starting with N-t-butyl-O-trimethylsilylazetidine, as described in patent literature. This precursor can be converted to desired azetidine derivatives through a series of transformations beginning with hydrolysis using hydrochloric acid . The patent describes a process where:

"N-t-butyl-O-trimethylsilylazetidine 400 g, 2 mol is added portionwise to 3N Hydrochloric acid solution (733 mL) at room temperature, and the resulting mixture is stirred at ambient temperature... After 1 hour, the pink mixture is extracted once with ether (ca. 500 mL) to remove the silyl ether."

The resulting intermediate can then undergo further functionalization to introduce the required substituents for connection to the pyridine ring.

Coupling of Key Components

The connection between the azetidine and pyridine components could be achieved through several methods:

  • Nucleophilic aromatic substitution if the pyridine contains an appropriate leaving group at position 2

  • Palladium-catalyzed cross-coupling reactions between appropriately functionalized azetidine and pyridine building blocks

  • Reductive amination protocols if suitable functional groups are present

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine requires examination of related chemical entities and their biological activities.

Azetidine Bioisosterism

Research on related compounds has demonstrated that azetidine-containing structures can serve as effective bioisosteric replacements for other ring systems. For example, in studies of metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators, researchers found that:

"The 3-(azetidin-3-yl)-1H-benzimidazol-2-one core exemplified with compound 21, stood out as an optimal bioisosteric replacement of the spiro-oxindole piperidine."

This suggests that the azetidin-3-yl moiety present in our target compound may confer similar advantageous properties when incorporated into different molecular scaffolds.

Impact of Trifluoromethyl Substitution

The trifluoromethyl group at position 5 of the pyridine ring likely contributes significantly to the compound's properties. In related research, incorporation of trifluoromethyl groups has been shown to enhance both potency and metabolic stability:

Comparison with Related Compounds

Examining structural analogues provides valuable insights into the potential properties of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine.

Positional Isomers

The position of the trifluoromethyl group on the pyridine ring significantly influences the compound's properties. Key positional isomers include:

CompoundStructure VariationPredicted Property Differences
2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridineCF3 at position 3Altered electronic distribution, different steric effects near pyridine nitrogen
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridineCF3 at position 4Modified dipole moment, different interaction with binding pockets
2-(Azetidin-3-yl)-6-(trifluoromethyl)pyridineCF3 at position 6Steric effects near connection point, altered electronic distribution

These positional variations would likely result in different binding modes with biological targets and potentially different pharmacological profiles.

Bioisosteric Replacements

Several bioisosteric replacements could be considered for components of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine:

Original ComponentBioisosteric ReplacementPotential Impact
AzetidinePyrrolidineReduced ring strain, increased flexibility
AzetidineCyclopropylamineMaintained rigidity, altered bond angles
PyridinePyrimidineAdditional nitrogen, altered electronics
CF3 groupCHF2 or CH2FReduced lipophilicity, maintained electronic effects

Research on related azetidine-containing compounds has demonstrated that the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core serves as an effective bioisosteric replacement for spiro-oxindole piperidine in mGluR2 PAMs . This suggests that azetidine-containing structures like our target compound might offer advantages over other nitrogen heterocycles in certain biological contexts.

Research Limitations and Future Directions

Current research on 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine appears limited, suggesting several important directions for future investigation.

Current Knowledge Gaps

Several critical aspects of this compound remain underexplored:

  • Detailed physical properties data (melting point, solubility parameters, etc.)

  • Comprehensive pharmacological profiling against diverse targets

  • Metabolic fate and pharmacokinetic parameters

  • Specific synthetic routes optimized for this compound

  • Crystallographic data to confirm precise three-dimensional structure

Proposed Research Directions

To address these knowledge gaps, several research approaches could be pursued:

  • Comprehensive synthesis optimization studies to establish efficient routes to the compound and its analogues

  • X-ray crystallography to determine precise molecular geometry

  • Broad pharmacological screening against receptor panels to identify potential biological targets

  • Metabolic stability studies in various systems (microsomes, hepatocytes, in vivo models)

  • Structure-activity relationship studies examining modifications to each region of the molecule

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